

Thermochemical Profile of 4-Hydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

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This technical guide provides a comprehensive overview of the available thermochemical data for **4-hydroxyphenylacetone**. Due to a lack of direct experimental thermochemical data for **4-hydroxyphenylacetone** in publicly accessible literature, this document presents high-quality computational data for the closely related and structurally similar compound, 4-(4-hydroxyphenyl)-butan-2-one, commonly known as Raspberry Ketone. This information is supplemented with detailed experimental protocols for bomb calorimetry, a standard method for determining the enthalpy of combustion for solid organic compounds. Additionally, a key metabolic pathway involving **4-hydroxyphenylacetone** is illustrated.

Thermochemical Data

The following table summarizes the computationally derived thermochemical data for 4-(4-hydroxyphenyl)-butan-2-one. These values were obtained using density functional theory and a correlation consistent composite approach, providing a reliable estimation for the thermochemical properties of similar phenolic ketones.

Thermochemical Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-299.4 ± 0.17	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-441.65	$\text{kJ}\cdot\text{mol}^{-1}$
Molar Entropy	S°	477.11	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Molar Heat Capacity (Constant Volume)	C_v	187.44	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Molar Heat Capacity (Constant Pressure)	C_p	195.75	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	70.03	$\text{kJ}\cdot\text{mol}^{-1}$
Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	96.95	$\text{kJ}\cdot\text{mol}^{-1}$

Note: Data is for 4-(4-Hydroxyphenyl)-butan-2-one as reported in a computational chemistry study and serves as an estimate for **4-Hydroxyphenylacetone**.

Methodologies for Thermochemical Data

Determination

Computational Protocol for Thermochemical Values

The thermochemical data presented in this guide were derived from a computational analysis utilizing density functional theory. The methodology employed a correlation consistent composite approach (ccCA-CBS-2) to achieve a high level of accuracy.

The standard molar enthalpy of formation for Raspberry Ketone was calculated to be $-299.4 \pm 0.17 \text{ kJ}\cdot\text{mol}^{-1}$. The heat capacities and molar entropy were computed directly using the Rigid Rotor Harmonic Oscillator (RRHO) approximation. These computational methods provide a

robust framework for predicting thermochemical properties in the absence of experimental data.

Standard Experimental Protocol: Oxygen Bomb Calorimetry

For the experimental determination of the heat of combustion of a solid organic compound such as **4-hydroxyphenylacetone**, oxygen bomb calorimetry is the standard method.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The following is a generalized protocol:

1. Sample Preparation:

- A sample of the substance (typically 0.5 to 1.5 grams) is accurately weighed.[\[7\]](#)
- The sample is often compressed into a pellet to ensure complete combustion and prevent scattering.[\[1\]](#)[\[4\]](#)
- The pellet is placed in a sample holder, typically a crucible made of a material that will not react during combustion.[\[7\]](#)

2. Bomb Assembly:

- A measured length of ignition wire is connected to the electrodes within the bomb head, with the wire in contact with the sample pellet.[\[1\]](#)[\[2\]](#)
- A small, known amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.[\[1\]](#)[\[3\]](#)
- The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- The pressurized bomb is checked for leaks.[\[1\]](#)

3. Calorimeter Setup:

- The sealed bomb is submerged in a known quantity of water in the calorimeter bucket.[\[2\]](#)[\[6\]](#)

- The calorimeter is assembled with a stirrer and a high-precision thermometer to monitor the temperature of the water.
- The assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.[3]

4. Combustion and Data Acquisition:

- The initial temperature of the water is recorded at regular intervals to establish a baseline.
- The sample is ignited by passing an electric current through the fuse wire.[6]
- The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion reaction.
- Readings are continued until the temperature reaches a maximum and begins to cool.

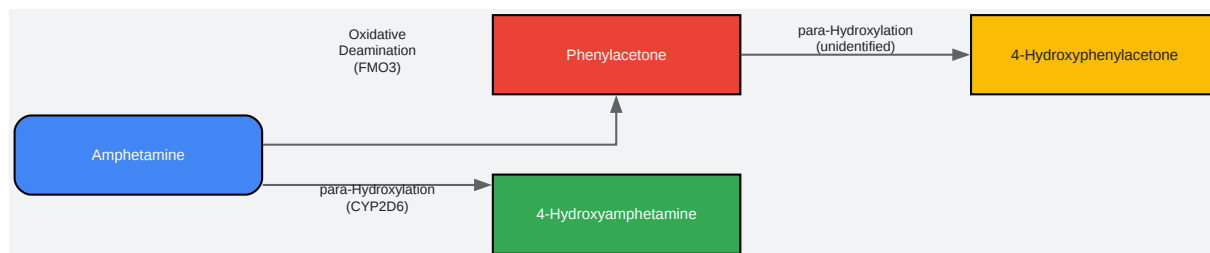
5. Data Analysis:

- The temperature-time data is used to determine the corrected temperature rise, accounting for any heat exchange with the surroundings.
- The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[1]
- The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.

Biological Signaling Pathway

4-Hydroxyphenylacetone is a known metabolite of amphetamine in humans.[9][10] It is formed from the inactive metabolite phenylacetone. The metabolic pathway of amphetamine is a complex process involving several enzymatic reactions, primarily occurring in the liver. The cytochrome P450 enzyme CYP2D6 is a key enzyme in the metabolism of amphetamine.[11]

The following diagram illustrates the metabolic conversion of amphetamine to **4-hydroxyphenylacetone**.



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Metabolic pathway of amphetamine.[9][10]

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